![molecular formula C7H10O2 B2514870 5-Oxaspiro[3.4]octan-7-one CAS No. 1909305-22-1](/img/structure/B2514870.png)
5-Oxaspiro[3.4]octan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Oxaspiro[3.4]octan-7-one is a spirocyclic structure that is of interest in various chemical research areas, particularly in the synthesis of novel compounds with potential applications in drug discovery. The spirocyclic motif is a common feature in many natural products and synthetic compounds with biological activity. The papers provided discuss various synthetic approaches and chemical reactions involving spirocyclic compounds related to this compound, highlighting their potential in medicinal chemistry and polymer science .
Synthesis Analysis
The synthesis of related spirocyclic compounds often involves the use of L-proline or other amino acids as starting materials, utilizing tandem aldol-lactonization reactions to construct the spirocyclic framework . Additionally, living polymerization techniques have been employed to synthesize polymers from spirocyclic monomers, indicating the versatility of these structures in material science . Enantioselective approaches have also been reported, which are crucial for the development of chiral drug molecules .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including this compound derivatives, has been elucidated using various spectroscopic techniques. For instance, the stereochemistry of the spirocyclic compounds can significantly influence their physical and chemical properties, as seen in the different envelope conformations of the isoxazolidine rings in related compounds . These structural nuances are essential for understanding the reactivity and potential biological activity of these molecules.
Chemical Reactions Analysis
Spirocyclic compounds like this compound undergo a range of chemical reactions, including [3+2] cycloadditions, which can lead to the formation of novel diazaspirooctanone derivatives . Reactions with nucleophiles have been shown to produce a variety of substitution and rearrangement products, demonstrating the reactivity of the spirocyclic epoxy ring . These reactions are not only interesting from a synthetic perspective but also provide insights into the reactivity patterns of spirocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For example, the polarity-reversed masked phenols and the potential for ring-expansion reactions are unique aspects of these compounds . The spirocyclic chroman derivatives exhibit interesting reactivity with nucleophiles, which can lead to ring-opened products . The biological activity of spirocyclic compounds, such as their antitumor properties, has also been investigated, with some showing moderate activity in biological screens .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound 5-Oxaspiro[3.4]octan-7-one has been studied in the context of its synthesis and chemical reactions. For example, Chiaroni et al. (2000) explored the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a [3+2] 1,3-cycloaddition process, highlighting its potential for creating novel molecular structures (Chiaroni et al., 2000).
Biological and Enzymatic Reactions
- In biological contexts, the reactivity of yeast epoxide hydrolase (YEH) towards 1-oxaspiro[2.5]octane derivatives was investigated by Weijers et al. (2007). They found that YEH showed a preference for hydrolyzing the O-axial C3 epimers of these compounds, indicating potential applications in enzymatic detoxification (Weijers et al., 2007).
Chemical Transformations and Polymerization
- The compound has also been studied in the context of chemical transformations and polymerization. For instance, Kubo et al. (1999) described the living polymerization of a related compound, highlighting its potential in material science and polymer chemistry (Kubo et al., 1999).
Potential in Drug Discovery
- Li et al. (2013) synthesized novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery. This research points towards potential applications in the development of new pharmaceutical compounds (Li et al., 2013).
Other Applications
- Other studies have explored diverse applications, such as the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives (Santos et al., 2000), or the transformation of cephalosporanic acid into new antibiotics (Agematu et al., 1993), indicating the versatility of this compound and its derivatives in various fields of chemical and pharmaceutical research (Santos et al., 2000), (Agematu et al., 1993).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
5-oxaspiro[3.4]octan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-4-7(9-5-6)2-1-3-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVWDWZUPGJNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909305-22-1 |
Source


|
| Record name | 5-oxaspiro[3.4]octan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

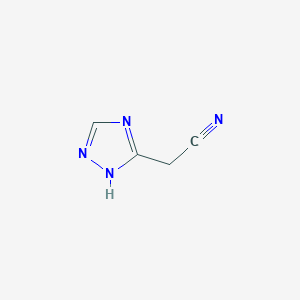
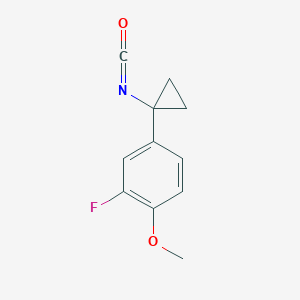
![N-[2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2514790.png)
![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)
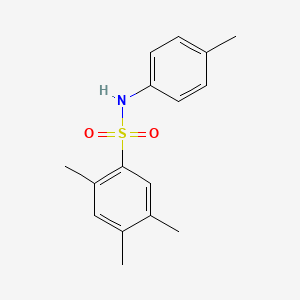
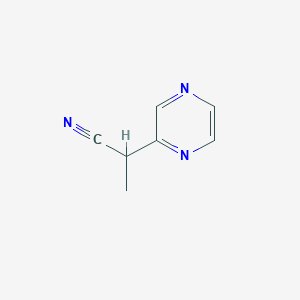

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)


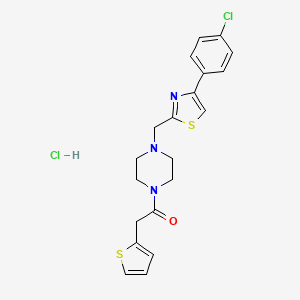
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)